molecular formula C15H22N2O4S B5804557 N-[2-(1-piperidinyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

N-[2-(1-piperidinyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

Cat. No. B5804557
M. Wt: 326.4 g/mol
InChI Key: JPTUKTGSKAARLA-UHFFFAOYSA-N
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Description

Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

The synthesis of piperidine derivatives often involves reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . For example, novel benzamide derivatives, N-[1-(aminocarbonyl)-2-(1-piperidinyl)ethyl]benzamides, were prepared from the reaction of β-piperidinoalanine as the starting material .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The specific structure of “N-[2-(1-piperidinyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide” would need to be analyzed using specialized software or techniques, which I currently do not have access to.


Chemical Reactions Analysis

The chemical reactions involving piperidine derivatives can be complex and varied. They often involve intra- and intermolecular reactions leading to the formation of various piperidine derivatives .

Mechanism of Action

The mechanism of action of piperidine derivatives can vary greatly depending on the specific compound and its intended use. For example, some piperidine derivatives show affinity for both sigma-1 and sigma-2 receptors .

Safety and Hazards

As with any chemical compound, the safety and hazards associated with a specific piperidine derivative would depend on its exact molecular structure. For example, N-Ethyl-2-(1-piperidinyl)ethanamine dihydrochloride has been classified as Aquatic Chronic 3, Eye Irritant 2, and Skin Irritant 2 according to GHS (Globally Harmonized System of Classification and Labelling of Chemicals) .

properties

IUPAC Name

N-(2-piperidin-1-ylethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4S/c18-22(19,16-6-9-17-7-2-1-3-8-17)13-4-5-14-15(12-13)21-11-10-20-14/h4-5,12,16H,1-3,6-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPTUKTGSKAARLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCNS(=O)(=O)C2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-piperidin-1-ylethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

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